N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is an organic compound that belongs to the class of phenylpyrazoles . It has a molecular formula of C18H14ClN5 and an average weight of 335.79 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine skeleton bound to a phenyl group . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Scientific Research Applications
- The presence of a heterocyclic scaffold, such as furane or thiophene, in pyrazolo[1,5-a]pyrimidine derivatives enhances their inhibitory activity against bacterial isolates. These compounds have been investigated for their potential as antibiofilm and anti-quorum-sensing agents .
Antibacterial and Antibiofilm Properties
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidines have been reported to exhibit anticancer activity , suggesting potential targets could be proteins or enzymes involved in cell proliferation and survival.
Mode of Action
It’s worth noting that the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . This suggests that the compound might interact with its targets through halogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Related compounds have been shown to inhibit enzymes like α-amylase , which plays a crucial role in the breakdown of complex carbohydrates into glucose. This suggests that the compound could potentially affect metabolic pathways related to carbohydrate digestion.
Pharmacokinetics
It’s worth noting that compounds with a clogp value less than 4 and molecular weight less than 400 are likely to maintain drug-likeness during lead optimization , suggesting good bioavailability.
Result of Action
Related compounds have shown cytotoxic activities against various cancer cell lines , suggesting that this compound might also exhibit similar effects.
properties
IUPAC Name |
N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4/c1-13-10-18(23-16-9-5-8-15(20)11-16)24-19(22-13)17(12-21-24)14-6-3-2-4-7-14/h2-12,23H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGELDOCOYSLCFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
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